molecular formula C12H9ClN2 B600088 2-Chloro-5,6-dihydrobenzo[h]quinazoline CAS No. 13036-53-8

2-Chloro-5,6-dihydrobenzo[h]quinazoline

Cat. No. B600088
CAS RN: 13036-53-8
M. Wt: 216.668
InChI Key: NBVWPKBPZNKRDG-UHFFFAOYSA-N
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Patent
US09353126B2

Procedure details

5,6-Dihydrobenzo[h]quinazolin-2(3H)-one (2.97 g) was heated at 100° C. in phosphorus (III) oxychloride (70 mL) for 2 h. The solvent was removed under vacuum and the residue was treated with ice, followed by 1M aqueous potassium carbonate solution. The aqueous solution was extracted with a mixture of ether and ethyl acetate, dried over anhydrous sodium sulfate and concentrated under vacuum to give 2-chloro-5,6-dihydrobenzo[h]quinazoline as a yellow solid; 1H NMR (CDCl3/MeOD4, 300 MHz) 8.86 (s, 1H), 8.16 (m, 1H), 7.25-7.35 (m, 2H), 7.15 (m, 1H), 2.85 (m, 4H) ppm; 13C NMR (CDCl3/MeOD4, 75 MHz) 162.83, 159.45, 157.40, 139.60, 132.35, 130.99, 128.38, 127.61, 127.20, 126.14, 27.39, 24.11; MS (ES) 217/219 (M+H).
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:2](=O)[NH:3][CH:4]=[C:5]2[C:10]=1[C:9]1[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=1[CH2:7][CH2:6]2.O(Cl)[Cl:17].[P+3]>>[Cl:17][C:2]1[N:3]=[CH:4][C:5]2[CH2:6][CH2:7][C:8]3[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=3[C:10]=2[N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.97 g
Type
reactant
Smiles
N=1C(NC=C2CCC3=C(C12)C=CC=C3)=O
Name
Quantity
70 mL
Type
reactant
Smiles
O(Cl)Cl.[P+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
the residue was treated with ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with a mixture of ether and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=2C3=C(CCC2C=N1)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.